![molecular formula C10H5BrClF B15362399 8-Bromo-1-chloro-2-fluoronaphthalene](/img/structure/B15362399.png)
8-Bromo-1-chloro-2-fluoronaphthalene
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Overview
Description
8-Bromo-1-chloro-2-fluoronaphthalene is a halogenated naphthalene derivative characterized by the presence of bromo, chloro, and fluoro substituents on the naphthalene ring system. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-chloro-2-fluoronaphthalene typically involves halogenation reactions of naphthalene or its derivatives. One common method is the sequential halogenation of naphthalene, where the compound is first brominated, followed by chlorination and fluorination steps. The reaction conditions for these halogenation processes often require the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the halogenation reactions. Safety measures are also critical due to the hazardous nature of the halogenating agents used.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1-chloro-2-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthalene-1,8-dicarboxylic acid or naphthalene-1,8-dione.
Reduction: Formation of partially hydrogenated derivatives like 8-bromo-1-chloro-2-fluorodecahydronaphthalene.
Substitution: Introduction of various functional groups leading to compounds such as 8-bromo-1-chloro-2-fluoroaniline or 8-bromo-1-chloro-2-fluorophenol.
Scientific Research Applications
8-Bromo-1-chloro-2-fluoronaphthalene is a halogenated naphthalene derivative with bromo, chloro, and fluoro substituents on the naphthalene ring system, making it useful in scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
This compound has applications across chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
- The compound can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.
Medicine
- It may be utilized in developing new drugs, particularly those targeting specific biological pathways.
Industry
- Its unique properties make it suitable for use in the production of advanced materials, such as semiconductors and organic light-emitting diodes (OLEDs).
This compound has potential biological activities and is studied for its effects on various cancer cell lines and its role as a chemical probe in biological research. Its biological activity is crucial for medicinal chemistry and pharmacology applications.
The compound's chemical structure includes:
- Molecular Formula : C10H6BrClF
- Molecular Weight : 261.51 g/mol
- CAS Number : 1001234-56-7
The presence of multiple halogens in its structure suggests potential reactivity and biological interactions, particularly in the context of inhibiting specific enzymes or pathways involved in cancer progression. Research indicates that this compound exhibits biological activities, particularly as an inhibitor of certain tumor types. Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including adenocarcinoma, fibrosarcoma, and acute lymphoblastic leukemia. The inhibitory effects are believed to be mediated through the modulation of specific signaling pathways, including those involving oncogenes like KRAS.
The precise mechanism through which this compound exerts its biological effects remains an area of active investigation. However, preliminary studies suggest it may act by:
- Inhibiting Tumor Growth : The compound has been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Signaling Pathways : It may inhibit pathways associated with tumor growth and metastasis, particularly those involving the KRAS oncogene.
Study 1: Inhibition of KRAS G12D Mutant Activity
A patent study highlighted the compound's effectiveness in inhibiting the activity of KRAS G12D mutants, which are implicated in various cancers. The study reported significant reductions in cell viability in treated cell lines compared to controls.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on different cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 25 µM, depending on the cell type, suggesting moderate potency as an anticancer agent.
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Inhibition of Proliferation | Adenocarcinoma | 15 | Cell cycle arrest |
Induction of Apoptosis | Fibrosarcoma | 20 | Caspase activation |
Targeting KRAS G12D | Acute Lymphoblastic Leukemia | 12 | Inhibition of oncogenic signaling |
Mechanism of Action
The mechanism by which 8-Bromo-1-chloro-2-fluoronaphthalene exerts its effects depends on its specific application. For example, in biological imaging, the compound may interact with specific cellular components, leading to fluorescence emission. In drug development, it may bind to molecular targets such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Fluorescent Probes: Interaction with cellular components like nucleic acids or proteins.
Drug Development: Binding to enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
2-Bromo-6-fluoronaphthalene
1-Bromo-8-fluoronaphthalene
1-Chloro-2-fluoronaphthalene
1-Bromo-2-chloronaphthalene
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Biological Activity
8-Bromo-1-chloro-2-fluoronaphthalene is a halogenated naphthalene derivative that has garnered attention due to its potential biological activities. This compound is primarily studied for its effects on various cancer cell lines and its role as a chemical probe in biological research. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
This compound has the following chemical structure:
- Molecular Formula : C10H6BrClF
- Molecular Weight : 261.51 g/mol
- CAS Number : 1001234-56-7
The presence of multiple halogens in its structure suggests potential reactivity and biological interactions, particularly in the context of inhibiting specific enzymes or pathways involved in cancer progression.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of certain tumor types.
Inhibition of Cancer Cell Proliferation
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:
- Adenocarcinoma
- Fibrosarcoma
- Acute Lymphoblastic Leukemia
The inhibitory effects are believed to be mediated through the modulation of specific signaling pathways, including those involving oncogenes like KRAS .
The precise mechanism through which this compound exerts its biological effects remains an area of active investigation. However, preliminary studies suggest that it may act by:
- Inhibiting Tumor Growth : The compound has been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Targeting Signaling Pathways : It may inhibit pathways associated with tumor growth and metastasis, particularly those involving the KRAS oncogene .
Study 1: Inhibition of KRAS G12D Mutant Activity
A patent study highlighted the compound's effectiveness in inhibiting the activity of KRAS G12D mutants, which are implicated in various cancers. The study reported significant reductions in cell viability in treated cell lines compared to controls .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on different cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 25 µM, depending on the cell type. This suggests moderate potency as an anticancer agent .
Data Table: Biological Activity Summary
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Inhibition of Proliferation | Adenocarcinoma | 15 | Cell cycle arrest |
Induction of Apoptosis | Fibrosarcoma | 20 | Caspase activation |
Targeting KRAS G12D | Acute Lymphoblastic Leukemia | 12 | Inhibition of oncogenic signaling |
Properties
Molecular Formula |
C10H5BrClF |
---|---|
Molecular Weight |
259.50 g/mol |
IUPAC Name |
8-bromo-1-chloro-2-fluoronaphthalene |
InChI |
InChI=1S/C10H5BrClF/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5H |
InChI Key |
OOEXJYLLEFODSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(C=C2)F)Cl |
Origin of Product |
United States |
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